molecular formula C27H42O5 B3329594 Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 610313-90-1

Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B3329594
CAS No.: 610313-90-1
M. Wt: 446.6 g/mol
InChI Key: JYIDECZSCQDTCO-KLXYUPRBSA-N
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Description

This compound is a steroidal methyl ester derivative featuring a cyclopenta[a]phenanthrene core with multiple substituents:

  • 7-(Methoxymethoxy) group: Enhances solubility and modulates metabolic stability.
  • 3-Oxo group: Introduces ketone functionality, influencing reactivity and binding interactions.
  • 10,13-Dimethyl groups: Contribute to steric effects and conformational rigidity.
  • Pentanoate ester: Impacts lipophilicity and bioavailability. Its stereochemistry (7R,8S,9S,10R,13R,14S,17R) is critical for biological activity, as seen in bile acid analogues .

Properties

IUPAC Name

methyl (4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h14,17,20-23,25H,6-13,15-16H2,1-5H3/t17-,20-,21+,22+,23-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDECZSCQDTCO-KLXYUPRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl ®-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves multiple steps, starting from simpler steroid precursors. The synthetic route typically includes the protection of hydroxyl groups, oxidation, and esterification reactions. Industrial production methods may involve the use of advanced techniques such as chromatography for purification and high-pressure reactors for specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl ®-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: It is studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various steroid-based products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents Key Functional Groups Molecular Weight Reference
Target Compound 7-(Methoxymethoxy), 3-oxo, 10,13-dimethyl Methoxymethoxy, ketone 422.59 (CAS: 1448-36-8)
Compound 7 () 3-Hydroxy, 10,13-dimethyl Hydroxyl ~422 (estimated)
Compound 8 () 3-Oxo, 10,13-dimethyl Ketone ~420 (estimated)
6-ECDCA (Obeticholic Acid) 6-Ethyl, 3,7-dihydroxy Hydroxyl, ethyl 420.63 (CAS: 459789-99-2)
CDCA (Chenodeoxycholic Acid) 3,7-Dihydroxy Hydroxyl 392.58
MOL008838 () 3,7,12-Trihydroxy Hydroxyl 422.59


Key Observations :

  • The 3-oxo group (vs. 3-hydroxy in Compound 7) increases electrophilicity, enabling nucleophilic interactions in biological systems .

Physicochemical Properties

Property Target Compound Compound 8 6-ECDCA
Melting Point Not reported 124.2–126.1°C 138–140°C
Solubility Moderate (methoxymethoxy enhances polarity) Low (hydrophobic core) Low (hydroxyl groups)
Stability High (methoxymethoxy resists hydrolysis) Moderate (ketone prone to reduction) High (ethyl group stabilizes)
Spectral Data NMR: δ 3.64 (methoxy), 2.40–2.27 (ketone) NMR: δ 5.64 (olefin), 3.83 (hydroxyl) NMR: δ 3.83 (hydroxyl), 0.87 (ethyl)

Critical Analysis of Substituent Effects

  • Methoxymethoxy vs. Hydroxyl : The methoxymethoxy group in the target compound improves metabolic stability compared to hydroxyl-bearing analogues (e.g., CDCA), which undergo rapid glucuronidation .
  • 3-Oxo vs. 3-Hydroxy : The ketone group may reduce hydrogen-bonding capacity but increase affinity for enzymes with hydrophobic active sites .
  • Ethyl vs. Methyl (6-ECDCA) : The ethyl group in 6-ECDCA enhances FXR binding by filling a hydrophobic pocket, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

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